molecular formula C6H12ClN3 B2908753 1,4,5-Trimethylimidazol-2-amine;hydrochloride CAS No. 2305255-52-9

1,4,5-Trimethylimidazol-2-amine;hydrochloride

Cat. No. B2908753
CAS RN: 2305255-52-9
M. Wt: 161.63
InChI Key: BGSYBMCNMGAIIK-UHFFFAOYSA-N
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Description

1,4,5-Trimethylimidazol-2-amine;hydrochloride is a chemical compound with the CAS Number: 2305255-52-9 . It is a powder form substance .


Synthesis Analysis

Imidazoles, including 1,4,5-Trimethylimidazol-2-amine;hydrochloride, can be synthesized through various methods. One such method involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Chemical Reactions Analysis

Imidazoles, including 1,4,5-Trimethylimidazol-2-amine;hydrochloride, are key components to functional molecules that are used in a variety of everyday applications . They have been used in the synthesis of various compounds, showing a broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

1,4,5-Trimethylimidazol-2-amine;hydrochloride is a powder form substance . Amines, including imidazoles, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .

Scientific Research Applications

Antibacterial Applications

Trimethyl-1H-imidazol-2-amine hydrochloride, due to its imidazole core, shows promising antibacterial properties. Imidazole derivatives are known to interfere with the synthesis of bacterial cell walls and proteins, making them effective against a range of bacterial infections .

Antifungal Efficacy

The compound’s structural similarity to clinically used antifungal agents suggests its potential in treating fungal infections. Imidazole-based compounds can disrupt fungal cell membrane integrity, leading to cell death .

Antitumor Activity

Imidazole derivatives have been explored for their antitumor activity. They can act as inhibitors of enzymes that are crucial for cancer cell proliferation and survival, making them valuable in cancer research .

Anti-inflammatory Properties

The imidazole ring is a component in many anti-inflammatory drugs. Trimethyl-1H-imidazol-2-amine hydrochloride may modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases .

Antiviral Potential

Research has indicated that imidazole compounds can inhibit viral replication. This compound could be a candidate for the development of new antiviral drugs, especially for viruses that have developed resistance to current medications .

Chemotherapeutic Applications

Imidazole-containing compounds have high chemotherapeutic values. They are used in the synthesis of drugs that treat various diseases, including infectious diseases, highlighting their importance in drug development .

Future Directions

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests that 1,4,5-Trimethylimidazol-2-amine;hydrochloride and similar compounds could have potential applications in various fields in the future.

properties

IUPAC Name

1,4,5-trimethylimidazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-4-5(2)9(3)6(7)8-4;/h1-3H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSYBMCNMGAIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)N)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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